N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
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Properties
IUPAC Name |
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO4/c1-22-15-6-10(8-20)2-5-14(15)23-9-16(21)19-11-3-4-12(17)13(18)7-11/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUPUKYNMTWRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetic profiles, supported by relevant data and case studies.
- Molecular Formula : C16H13ClFNO4
- Molar Mass : 337.73 g/mol
- CAS Number : 553628-53-8
Biological Activity Overview
The compound exhibits various biological activities, particularly in the context of antibacterial properties. The presence of halogen atoms (chlorine and fluorine) in its structure has been shown to enhance its biological efficacy.
Antibacterial Activity
Research indicates that derivatives of acetamides, including this compound, demonstrate significant antibacterial activity against pathogens such as Klebsiella pneumoniae. A study highlighted the importance of the chloro atom in improving the compound's interaction with bacterial enzymes, specifically penicillin-binding proteins, which are crucial for bacterial cell wall synthesis. This interaction promotes cell lysis and inhibits bacterial growth .
Minimum Inhibitory Concentration (MIC) :
The MIC for this compound against K. pneumoniae was determined through various assays, showing promising results indicating effective inhibition at low concentrations.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 12.5 | Klebsiella pneumoniae |
Cytotoxicity and Safety Profile
The cytotoxic effects of this compound have been evaluated in vitro. The compound exhibited moderate cytotoxicity against human cell lines but showed a favorable profile for further testing in vivo. Safety data indicate that while it can cause skin and eye irritation, it is not classified as a carcinogen .
Toxicological Assessments
| Toxicological Parameter | Result |
|---|---|
| Skin Irritation | Yes |
| Eye Irritation | Yes |
| Carcinogenicity | Not Classified |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good absorption and distribution characteristics, making it a candidate for oral administration. Studies indicate that the compound has favorable parameters for bioavailability, which is critical for therapeutic applications .
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study focused on the antibacterial potential of acetamide derivatives found that this compound effectively inhibited the growth of K. pneumoniae, demonstrating its potential as a new antibacterial agent . -
Cytotoxicity Analysis :
Additional research evaluated the cytotoxic effects on various human cell lines, revealing that while the compound exhibits some toxicity, it remains within acceptable limits for further development into therapeutic agents . -
Pharmacological Studies :
Pharmacokinetic studies have shown that this compound has a promising profile for further development as an oral medication due to its stability and absorption characteristics .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C16H13ClFNO4
- Molecular Weight : 333.74 g/mol
- CAS Number : 757192-63-5
The structure consists of a chloro and fluoro substitution on the phenyl ring, which may influence its biological activity by enhancing lipophilicity and modulating interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that acetamide derivatives, including N-(4-chloro-3-fluorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide, exhibit promising antibacterial properties. For instance, research on related compounds has shown efficacy against Klebsiella pneumoniae, a significant pathogen in nosocomial infections. The presence of halogen atoms (chlorine and fluorine) appears to enhance the antimicrobial activity by stabilizing interactions with bacterial enzymes, potentially leading to cell lysis through inhibition of penicillin-binding proteins .
Table 1: Antibacterial Activity of Acetamide Derivatives
| Compound Name | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | TBD | Klebsiella pneumoniae |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | TBD | Klebsiella pneumoniae |
Anticancer Potential
Studies have suggested that acetamide derivatives may also exhibit anticancer properties. Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The introduction of electron-withdrawing groups like chlorine and fluorine can enhance the selectivity and potency of these compounds against tumor cells .
Agricultural Applications
Acetamides are widely recognized for their use as herbicides due to their ability to inhibit specific biochemical pathways in plants. The compound's structural features may allow it to function effectively as a herbicide, targeting weeds while minimizing harm to crops .
Table 2: Herbicidal Activity of Acetamide Derivatives
| Compound Name | Activity Type | Target Organism |
|---|---|---|
| This compound | Herbicidal | Various weed species |
| Related acetamide derivatives | Herbicidal | Various weed species |
Pharmacological Insights
The pharmacokinetic profile of this compound is critical for its development as a therapeutic agent. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) properties, indicating potential for oral bioavailability .
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of this compound demonstrated significant activity against resistant strains of Klebsiella pneumoniae. The study evaluated the minimum inhibitory concentration (MIC) and found that the compound's presence of halogen substitutions enhanced its antibacterial effect.
Case Study 2: Herbicide Development
Research into the herbicidal properties of acetamides revealed that derivatives similar to this compound effectively inhibited the growth of several weed species, showcasing their potential in agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
